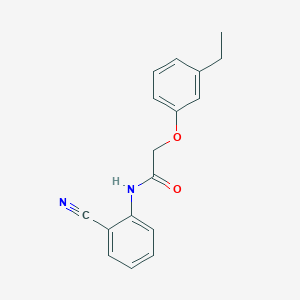![molecular formula C16H15ClN2O2 B240447 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through various methods.
作用机制
The exact mechanism of action of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and PDE4. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide in lab experiments is its potency and specificity. It has been shown to have a high affinity for its target enzymes, making it an effective tool for studying their activity. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for the study of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide. One area of interest is its potential use in combination therapy for cancer treatment. It has been shown to enhance the activity of certain chemotherapeutic agents, leading to improved outcomes. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide may have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide in these areas.
合成方法
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide can be synthesized through various methods, including the reaction of 4-chloroaniline with N-methylbenzamide in the presence of acetic anhydride and a catalyst. The reaction produces 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide as a white solid with a melting point of 155-156°C. Other methods include the reaction of 4-chloroaniline with N-methylbenzamide in the presence of an acid catalyst or the reaction of 4-chloroacetophenone with N-methylbenzamide in the presence of a reducing agent.
科学研究应用
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been studied for its potential use as a diagnostic tool for cancer and other diseases.
属性
产品名称 |
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC 名称 |
4-[[2-(4-chlorophenyl)acetyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-16(21)12-4-8-14(9-5-12)19-15(20)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
InChI 键 |
QBXPHYCCUOQUOS-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
规范 SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240367.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240369.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)